molecular formula C8H8N2O2S B184383 1-(3-Carboxyphenyl)-2-thiourea CAS No. 37182-75-5

1-(3-Carboxyphenyl)-2-thiourea

Cat. No.: B184383
CAS No.: 37182-75-5
M. Wt: 196.23 g/mol
InChI Key: JRQJYVACDJEUDZ-UHFFFAOYSA-N
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Description

1-(3-Carboxyphenyl)-2-thiourea is an organic compound characterized by the presence of a carboxyphenyl group attached to a thiourea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Carboxyphenyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 3-carboxybenzoyl chloride with thiourea in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxyphenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carboxyphenyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(3-Carboxyphenyl)-2-thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Carboxyphenyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxyphenyl group can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

  • 1-(3-Carboxyphenyl)-2-nitroethene
  • 4-(3-Carboxyphenyl)picolinic acid
  • Tetrakis[(3-carboxyphenyl)oxamethyl]methane

Comparison: 1-(3-Carboxyphenyl)-2-thiourea is unique due to the presence of both carboxyphenyl and thiourea groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. Its versatility and reactivity make it a valuable compound for various applications.

Properties

IUPAC Name

3-(carbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQJYVACDJEUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356218
Record name 1-(3-Carboxyphenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37182-75-5
Record name 1-(3-Carboxyphenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Carboxyphenyl)-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(3-Carboxyphenyl)-2-thiourea interact with Hg(II) and what are the implications of this interaction for mercury removal?

A1: this compound (CPTU) demonstrates a strong affinity for Hg(II) ions in aqueous solutions. While the exact mechanism is not fully detailed in the paper, the interaction likely involves the sulfur atom in the thiourea group. This group is known to act as a soft base, readily forming stable complexes with soft acids like Hg(II) []. This interaction leads to the effective capture and removal of Hg(II) from the water.

Q2: What is the impact of immobilizing this compound on mesoporous silica (SBA-15) for Hg(II) removal?

A2: Grafting CPTU onto the SBA-15 mesoporous silica significantly enhances its ability to remove Hg(II) from water. The high surface area of SBA-15 provides ample sites for CPTU attachment, maximizing the available sites for Hg(II) binding []. This results in a high adsorption capacity, making the CPTU-functionalized material a promising solution for mercury removal.

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